molecular formula C16H17N3O3 B2596872 N-([2,3'-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034442-34-5

N-([2,3'-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2596872
CAS No.: 2034442-34-5
M. Wt: 299.33
InChI Key: OATZPQNWSKIMSE-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an organic compound characterized by its unique structure, which includes a bifuran moiety and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under microwave-assisted conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid derivatives from oxidation and alcohols or amines from reduction reactions.

Scientific Research Applications

N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can bind to metal ions, influencing various biochemical pathways. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxylate
  • N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide derivatives

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of a bifuran moiety and a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-15(11(2)19(3)18-10)16(20)17-8-13-4-5-14(22-13)12-6-7-21-9-12/h4-7,9H,8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATZPQNWSKIMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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